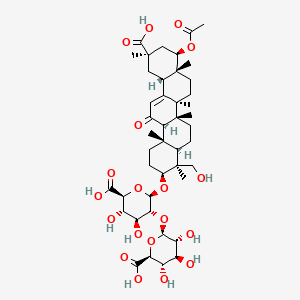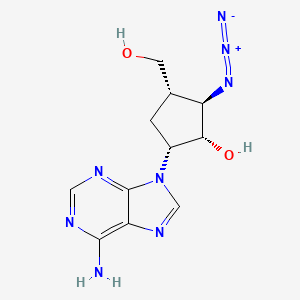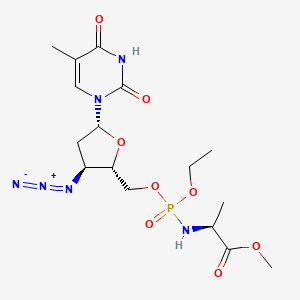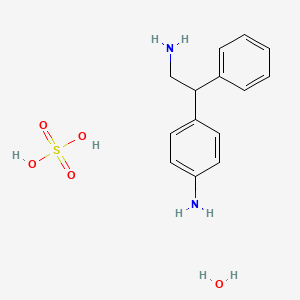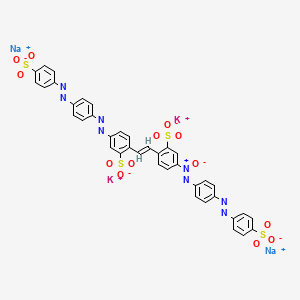
Benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt is a complex organic compound. It is characterized by multiple sulfonic acid groups and azo linkages, making it a highly functionalized molecule. This compound is often used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt involves multiple steps. The process typically starts with the sulfonation of benzene derivatives, followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds and sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction temperatures further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Wirkmechanismus
The compound exerts its effects through its multiple functional groups. The sulfonic acid groups enhance its solubility in water, while the azo linkages allow it to participate in electron transfer reactions. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid, 3,3’-azoxybis[6-[2-[2-sulfo-4-[[4-[(4-sulfophenyl)azo]-1-naphthalenyl]azo]phenyl]ethenyl]-, hexasodium salt: .
Benzenesulfonic acid, 4-((4-((4-sulfophenyl)azo)phenyl)azo)-2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-, potassium sodium salt: .
Uniqueness
The uniqueness of benzenesulfonic acid, 2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azo)phenyl)azo)phenyl)ethenyl)-5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, potassium sodium salt lies in its specific arrangement of sulfonic acid groups and azo linkages. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
120206-81-7 |
|---|---|
Molekularformel |
C38H24K2N8Na2O13S4 |
Molekulargewicht |
1053.1 g/mol |
IUPAC-Name |
dipotassium;disodium;2-[(E)-2-[4-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C38H28N8O13S4.2K.2Na/c47-46(45-32-12-10-29(11-13-32)40-42-31-16-21-36(22-17-31)61(51,52)53)34-18-4-26(38(24-34)63(57,58)59)2-1-25-3-5-33(23-37(25)62(54,55)56)44-43-28-8-6-27(7-9-28)39-41-30-14-19-35(20-15-30)60(48,49)50;;;;/h1-24H,(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;;/q;4*+1/p-4/b2-1+,41-39?,42-40?,44-43?,46-45?;;;; |
InChI-Schlüssel |
DLRFRYFFSFFJEA-UUZMALMOSA-J |
Isomerische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


